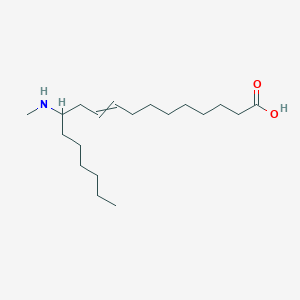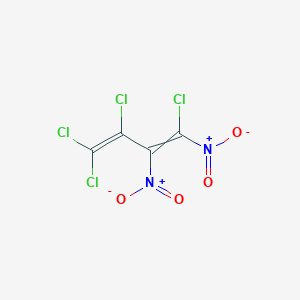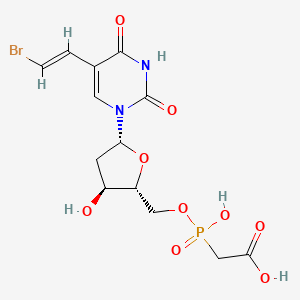![molecular formula C14H14N2O2S B14309860 O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate CAS No. 110398-60-2](/img/structure/B14309860.png)
O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate typically involves the reaction of phenyl isothiocyanate with 6-methoxypyridine-2-methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamothioate linkage .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial reactors and optimized for higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group or the pyridine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamate
- O-Phenyl [(6-methoxypyridin-2-yl)methyl]thiocarbamate
- O-Phenyl [(6-methoxypyridin-2-yl)methyl]urea
Uniqueness
O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate is unique due to its specific structure, which imparts distinct reactivity and biological activities. Compared to similar compounds, it may offer better stability, higher reactivity, or more potent biological effects .
Propiedades
Número CAS |
110398-60-2 |
|---|---|
Fórmula molecular |
C14H14N2O2S |
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
O-phenyl N-[(6-methoxypyridin-2-yl)methyl]carbamothioate |
InChI |
InChI=1S/C14H14N2O2S/c1-17-13-9-5-6-11(16-13)10-15-14(19)18-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,15,19) |
Clave InChI |
CHNJESSSDGNEPV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=N1)CNC(=S)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide](/img/structure/B14309782.png)
![Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-](/img/structure/B14309797.png)


![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)

![4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol](/img/structure/B14309849.png)


![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)
![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)
